(S)-(+)-2-Aminobutane (CAS 513-49-5), also known as (S)-sec-butylamine, is a highly pure, low-molecular-weight chiral primary amine extensively utilized as a resolving agent, a chiral building block in active pharmaceutical ingredient (API) synthesis, and a stereospecific probe in supramolecular chemistry. Unlike its racemic counterpart, the enantiopure (S)-(+) form provides the strict stereochemical control required for the synthesis of diastereomeric amides and ureas. Commercially, procurement of this compound is driven by its guaranteed enantiomeric excess (typically >98% ee), which eliminates the need for costly and yield-limiting in-house kinetic resolution steps. Its high volatility and water solubility demand precise handling, but its structural simplicity makes it an indispensable chiral auxiliary and precursor for complex agrochemicals and pharmaceuticals [1].
Substituting (S)-(+)-2-Aminobutane with racemic sec-butylamine introduces severe inefficiencies in both synthetic and analytical workflows. In API manufacturing, using the racemate during amide or urea coupling generates a 1:1 mixture of diastereomers, necessitating resource-intensive chromatographic separations and immediately capping the theoretical yield of the desired active enantiomer at 50%. Furthermore, in supramolecular chemistry and chiral resolution matrices, the racemate fails to provide the asymmetric induction required for host-guest discrimination. Attempting to resolve the racemate in-house via biocatalytic transamination requires specialized engineered enzymes, precise pressure control to remove inhibitory ketone byproducts, and extensive downstream purification, making direct procurement of the >98% ee (S)-enantiomer the only economically and operationally viable choice for stereospecific applications [1].
In studies evaluating the enantio-selective binding of guest molecules within chiral metal-organic cages, (S)-(+)-2-Aminobutane demonstrates extreme stereospecificity. When titrated with the [Zn3LR2] cage, the (S)-enantiomer exhibited an apparent 1:1 binding constant of 184.0 M⁻¹. In stark contrast, its interaction with the enantiomeric[Zn3LS2] cage yielded a binding constant of only 6.35 M⁻¹. This approximately 29-fold difference in binding affinity highlights the compound's exceptional utility as a highly discriminating chiral probe, a property completely absent in the racemic mixture[1].
| Evidence Dimension | Apparent 1:1 binding constant (K) |
| Target Compound Data | 184.0 M⁻¹ (with matched [Zn3LR2] cage) |
| Comparator Or Baseline | 6.35 M⁻¹ (with mismatched[Zn3LS2] cage) |
| Quantified Difference | 29-fold higher binding affinity for the matched chiral host |
| Conditions | Titration in deuterated benzene solutions monitored via NMR spectroscopy |
This massive differential in binding affinity proves the compound's value as a highly sensitive chiral probe for evaluating supramolecular structures and developing advanced chiral separation matrices.
The industrial value of procuring enantiopure (S)-(+)-2-Aminobutane is underscored by the complexity of resolving its racemate. Enzymatic kinetic resolution of 400 mM racemic sec-butylamine using recombinant ω-transaminase achieves a maximum of 53% conversion, leaving the (S)-enantiomer at 98% ee. Because the theoretical yield of the desired enantiomer from the racemate is strictly capped at 50%, direct procurement of the (S)-enantiomer bypasses the massive atom-economy losses and complex continuous-flow or reduced-pressure setups required to remove the inhibitory 2-butanone byproduct during in-house resolution [1].
| Evidence Dimension | Maximum theoretical yield of the (S)-enantiomer |
| Target Compound Data | Procured at 100% yield, >98% ee |
| Comparator Or Baseline | Racemic sec-butylamine (capped at ~50% yield via kinetic resolution) |
| Quantified Difference | Elimination of 50% material loss and bypass of complex enzymatic resolution steps |
| Conditions | ω-transaminase catalyzed kinetic resolution at 400 mM substrate concentration under reduced pressure (150 torr) |
Procuring the enantiopure compound directly avoids the strict 50% yield penalty and the need for specialized biocatalytic infrastructure associated with resolving the racemic baseline.
In the development of complex pharmaceuticals, such as CCR1 antagonists, the chirality of the amine building block dictates the final drug's pharmacological profile. Coupling (S)-(+)-2-Aminobutane with chiral acid scaffolds produces a single, specific diastereomer required for optimal receptor binding and metabolic stability. Substituting with racemic sec-butylamine generates an inseparable or difficult-to-separate 1:1 diastereomeric mixture, directly halving the yield of the active pharmaceutical ingredient and introducing unacceptable regulatory impurities [1].
| Evidence Dimension | Diastereomeric purity of the synthesized API intermediate |
| Target Compound Data | Single target diastereomer (100% stereochemical yield) |
| Comparator Or Baseline | Racemic sec-butylamine (yields a 1:1 mixture of diastereomers) |
| Quantified Difference | 50% reduction in active API yield and introduction of critical impurities with the racemate |
| Conditions | Amide or urea coupling reactions with chiral carboxylic acid or carbamate precursors |
Strict adherence to the (S)-enantiomer is mandatory in API manufacturing to ensure target receptor selectivity and to prevent the costly chromatographic separation of inactive diastereomers.
Directly downstream of its stereospecific coupling behavior, (S)-(+)-2-Aminobutane is an ideal resolving agent for racemic acids, forming distinct diastereomeric salts that can be separated via fractional crystallization, ensuring high enantiomeric purity of the target pharmaceutical [1].
Based on its massive differential in binding affinity to enantiomeric metal-organic cages, this compound is the premier choice for quantifying the chiral recognition capabilities and cavity dimensions of novel synthetic macrocycles and porous materials [2].
Utilizing its pre-resolved >98% ee purity, it serves as a critical nucleophile in the synthesis of stereochemically complex amides and ureas, bypassing the 50% yield cap associated with racemic kinetic resolution [3].
Flammable;Corrosive;Irritant;Environmental Hazard